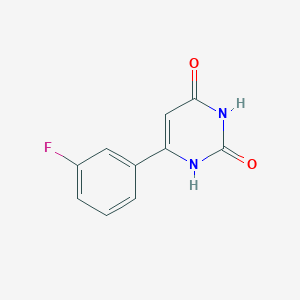
6-(3-fluorofenil)pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
6-(3-fluorofenil)pirimidina-2,4(1H,3H)-diona: y sus derivados han sido ampliamente estudiados por su potencial como agentes anticancerígenos. La investigación ha demostrado que ciertos derivados exhiben potentes efectos antiproliferativos contra diversas líneas celulares de cáncer humano . Por ejemplo, los compuestos que contienen azoles en la posición C-5 del anillo del ácido barbitúrico han demostrado una actividad antiproliferativa considerable, particularmente en la línea celular BEL-7402 . Estos compuestos inducen la apoptosis y la necrosis celular de una manera dependiente de la concentración, destacando su potencial terapéutico en el tratamiento del cáncer.
Diseño de Fármacos Antitumorales
El marco del compuesto se ha utilizado en el diseño y síntesis de nuevos fármacos antitumorales. Al incorporar una unidad de urea en los derivados de pirimidina, los investigadores han desarrollado compuestos con actividad antitumoral moderada . Estos compuestos han mostrado resultados prometedores en el análisis MTT contra células tumorales humanas, con algunos exhibiendo mejor actividad que el fármaco de control 5-fluorouracilo . Los estudios de acoplamiento molecular sugieren que estos compuestos pueden unirse bien al sitio activo del receptor del factor de crecimiento epidérmico (EGFR), lo que indica su potencial como fármacos antitumorales dirigidos.
Desarrollo de Farmacóforos
El anillo de pirimidina sirve como un importante farmacóforo en el desarrollo de agentes farmacéuticos. Sus derivados son cruciales en el estudio de la actividad antitumoral, proporcionando un andamiaje para los inhibidores del EGFR de tercera generación . La combinación de farmacóforos activos como la pirimidina y la urea en un solo andamiaje es un enfoque estratégico para desarrollar nuevos fármacos con mayor actividad.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . They have been found to interact with various targets, such as enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and the target they interact with. They might inhibit the function of a target protein or enzyme, or they could bind to a receptor and modulate its activity .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA, thereby affecting cell division and growth .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyrimidine derivatives can vary greatly depending on their specific structure and functional groups .
Result of Action
The result of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. For example, if a pyrimidine derivative inhibits the synthesis of DNA and RNA, it could result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The interaction between 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and CDK2 involves the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to its inhibition . This inhibition disrupts the phosphorylation of proteins necessary for cell cycle progression, thereby exerting an antiproliferative effect on cancer cells.
Cellular Effects
The effects of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. The inhibition of CDK2 by 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression to the S phase . Additionally, this compound influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of apoptosis and DNA repair. The modulation of gene expression by 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione further contributes to its antiproliferative effects.
Molecular Mechanism
At the molecular level, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. The binding of this compound to the active site of CDK2 involves interactions with amino acid residues such as leucine 83, which are critical for the enzyme’s activity . This binding inhibits the enzyme’s ability to phosphorylate target proteins, leading to cell cycle arrest. Additionally, 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione may interact with other biomolecules, such as DNA and RNA, affecting their structure and function. Changes in gene expression induced by this compound are mediated through its effects on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with no significant loss of activity. The potential for degradation under specific conditions, such as extreme pH or temperature, should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, this compound exhibits potent antiproliferative effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the route of administration. Careful dose optimization is essential to maximize the therapeutic benefits of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione while minimizing its toxicity.
Metabolic Pathways
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The interaction of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for its metabolism. Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . The distribution of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione within tissues is influenced by its lipophilicity and binding affinity to plasma proteins. These factors determine its localization and accumulation in specific tissues, which can impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and other biomolecules . The presence of targeting signals or post-translational modifications may direct 6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione to specific cellular compartments or organelles. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUQQQAWVIMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)
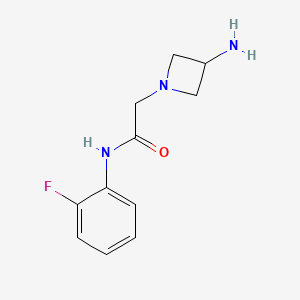
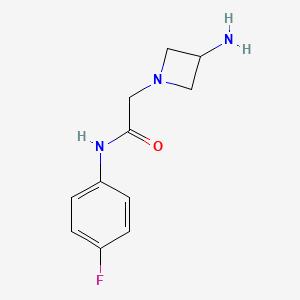
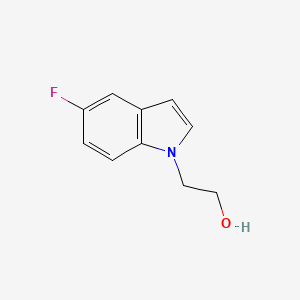
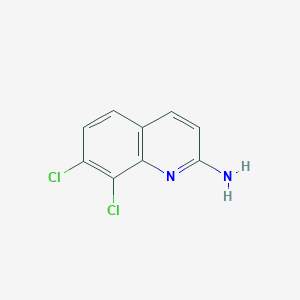
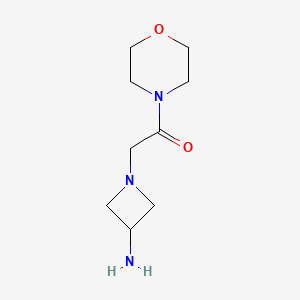
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)
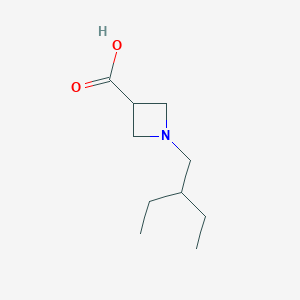

![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
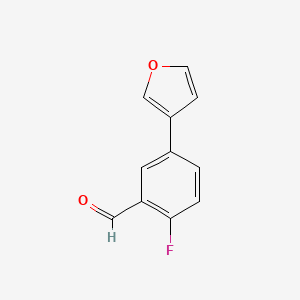
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)

